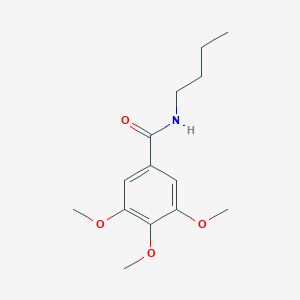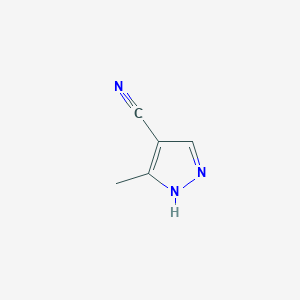
3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N3 It is a derivative of pyrazole, characterized by a methyl group at the third position and a cyano group at the fourth position
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit diverse biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-methyl-1H-pyrazole-4-carbonitrile involves the reaction of 3-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyl-1H-pyrazole in a suitable solvent such as ethanol.
- Add cyanogen bromide to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 3-methyl-1H-pyrazole-4-amine.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-methyl-1H-pyrazole-4-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for developing drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and coordination compounds with unique properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carbonitrile: Lacks the methyl group at the third position, which can affect its reactivity and binding properties.
3-methyl-1H-pyrazole-4-carboxylic acid: An oxidized form of 3-methyl-1H-pyrazole-4-carbonitrile with different chemical properties.
3-methyl-1H-pyrazole-4-amine: A reduced form with an amine group instead of a cyano group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a cyano group, which confer distinct chemical reactivity and binding characteristics
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHYNBAKHDSUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362548 | |
| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131661-41-1 | |
| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal potential of 3-methyl-1H-pyrazole-4-carbonitrile derivatives and how does their structure relate to their activity?
A1: Research suggests that certain 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives exhibit promising antifungal activity, particularly against Candida species []. Structure-activity relationship (SAR) studies indicate that modifications to the aryl substituent at position 1 of the pyrazole ring can significantly influence the antifungal potency. While all tested compounds displayed good theoretical physicochemical parameters, one derivative demonstrated notably good activity against Candida species in vitro []. Further research is needed to elucidate the specific mechanism of action and explore the potential of these compounds as antifungal agents.
Q2: What are the challenges in synthesizing tetrazole derivatives from this compound and how have researchers addressed them?
A2: Synthesizing 5-(5-amino-1-aryl-3-methyl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles presents a unique challenge. Instead of the desired tetrazole, researchers unexpectedly obtained 1H-pyrazolo[3,4-d]pyrimidine derivatives []. This suggests that the methyl group at the C3 position of the pyrazole ring may interfere with the intended reaction pathway. To overcome this, researchers successfully synthesized the target tetrazole by first protecting the amino group of 5-amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile with a Boc protecting group before attempting tetrazole formation []. This approach highlights the importance of understanding the reactivity of this compound derivatives and employing appropriate synthetic strategies to achieve desired outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


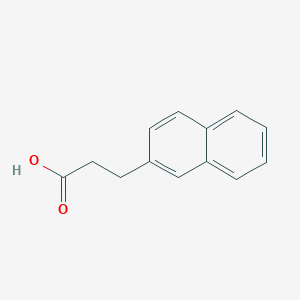
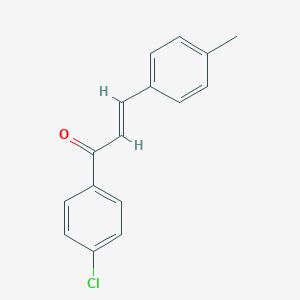
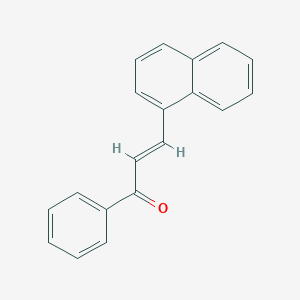

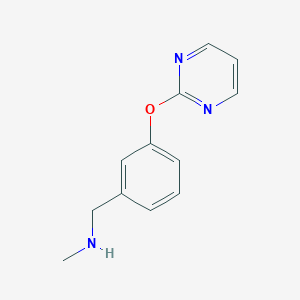
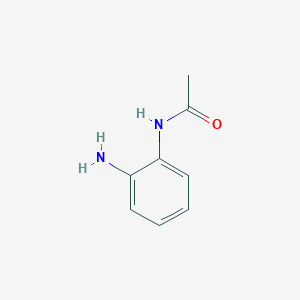




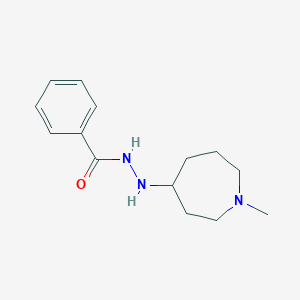
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)

